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Compound of Interest

Compound Name: 2,5-Anhydro-D-mannitol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry,
the demand for enantiomerically pure compounds is paramount. The stereochemistry of a
molecule is a critical determinant of its biological activity, with different enantiomers often
exhibiting varied or even adverse effects. Chiral building blocks, derived from readily available
natural sources, offer an efficient and economical strategy for the synthesis of complex chiral
molecules. Among these, 2,5-Anhydro-D-mannitol, a rigid furanoid scaffold derived from
carbohydrates, has emerged as a valuable and versatile chiral precursor. Its fixed
stereochemical configuration, derived from D-mannose, provides a robust template for the
stereocontrolled synthesis of a wide array of bioactive molecules, including antiviral agents and
ligands for specific biological targets. This guide provides a comprehensive overview of 2,5-
Anhydro-D-mannitol as a chiral building block, detailing its properties, synthesis, and
applications, supported by experimental protocols and illustrative diagrams.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a chiral building block is
essential for its effective application in synthesis. The following tables summarize the key
quantitative data for 2,5-Anhydro-D-mannitol.

Table 1: Physical and Chemical Properties of 2,5-Anhydro-D-mannitol
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Property Value Reference(s)
Molecular Formula CeH120s5 [1]
Molecular Weight 164.16 g/mol [1]
Melting Point 101-102 °C [2]
Appearance White Crystalline Solid [2]
Solubility Soluble in Water, DMSO, and Be
Methanol
Specific Rotation [a]D +56.7° (c=1, H20, 19 °C)
CAS Number 41107-82-8 [3]
Table 2: Spectroscopic Data for 2,5-Anhydro-D-mannitol
Spectroscopy Data Reference(s)
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structure.

[4]
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Synthesis of 2,5-Anhydro-D-mannitol

The preparation of 2,5-Anhydro-D-mannitol can be achieved from readily available

carbohydrate starting materials. A common and established method involves the deamination

and subsequent reduction of D-glucosamine.[5]
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Experimental Protocol: Synthesis from D-Glucosamine

This procedure is based on the known method of Bera, Foster, and Stacey.[5]
Materials:

¢ D-Glucosamine hydrochloride

e Sodium nitrite

» Acetic acid

e Sodium borohydride

o Cation exchange resin (e.g., Dowex 50W-X8, H* form)
e Anion exchange resin (e.g., Dowex 1-X8, formate form)
o Ethanol

e Methanol

o Deionized water

Procedure:

o Deamination: A solution of D-glucosamine hydrochloride in water is cooled in an ice bath. An
agueous solution of sodium nitrite is added dropwise to the stirred solution, followed by the
slow addition of acetic acid. The reaction mixture is stirred at low temperature for a specified
period to ensure complete deamination to form 2,5-anhydro-D-mannose.

e Reduction: The reaction mixture containing 2,5-anhydro-D-mannose is treated with sodium
borohydride, added portion-wise while maintaining a low temperature. The mixture is stirred
until the reduction of the aldehyde is complete.

 Purification: The reaction is quenched, and the solution is neutralized. The solution is then
passed through a column of cation exchange resin (H* form) to remove cations, followed by
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a column of anion exchange resin (formate form) to remove anions. The eluate is collected
and concentrated under reduced pressure.

o Crystallization: The resulting syrup is dissolved in a minimal amount of hot ethanol or
methanol. Upon cooling, 2,5-Anhydro-D-mannitol crystallizes. The crystals are collected by
filtration, washed with cold solvent, and dried under vacuum.

Expected Yield: Moderate to good yields are typically reported for this transformation.

Applications in Stereoselective Synthesis

The rigid furanoid ring and the defined stereocenters of 2,5-Anhydro-D-mannitol make it an
excellent chiral template for the synthesis of a variety of complex molecules. The hydroxyl
groups at positions 1, 3, 4, and 6 can be selectively functionalized to introduce desired
substituents with high stereocontrol.

Synthesis of GLUT5 Transporter Ligands

Derivatives of 2,5-Anhydro-D-mannitol have been synthesized and evaluated as ligands for
the glucose transporter 5 (GLUTS5), which is a target for imaging and drug delivery in cancer.[6]
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Starting Material

2,5-Anhydro-D-mannitol

e.g., Tritylation, Acetonide formation

Synthetic Steps

Selective Protection of Hydroxyl Groups

e.g., Azide introduction, Alkylation
Functionalization of Free Hydroxyl Group(s)
e.g., Hydrogenolysis, Acidic hydrolysis

Deprotection

GLUTS5 Ligand

Click to download full resolution via product page

Synthetic workflow for GLUT5 ligands.

Experimental Protocol: Synthesis of a C-3 Modified 2,5-
Anhydro-D-mannitol Derivative

The following is a generalized protocol based on the synthesis of 3-amino-3-deoxy-2,5-

anhydro-D-mannitol, a key intermediate for GLUTS5 ligands.[6]
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Materials:

e 2,5:3,4-dianhydro-D-allitol (can be prepared from 2,5-Anhydro-D-mannitol)
e Sodium azide

e Ammonium chloride

e N,N-Dimethylformamide (DMF)

e Palladium on carbon (Pd/C, 10%)

e Methanol

e Hydrogen gas

Procedure:

o Epoxide Opening: To a solution of 2,5:3,4-dianhydro-D-allitol in DMF, sodium azide and
ammonium chloride are added. The mixture is heated to allow for the regioselective opening
of the epoxide ring by the azide nucleophile, yielding 3-azido-3-deoxy-2,5-dianhydro-D-
mannitol.

o Purification: The reaction mixture is cooled, and the solvent is removed under reduced
pressure. The residue is purified by column chromatography on silica gel.

o Azide Reduction: The purified 3-azido-3-deoxy-2,5-dianhydro-D-mannitol is dissolved in
methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a
hydrogen atmosphere until the reaction is complete (monitored by TLC).

» Final Purification: The catalyst is removed by filtration through celite, and the solvent is
evaporated to yield 3-amino-3-deoxy-2,5-anhydro-D-mannitol.

Characterization: The product is typically characterized by NMR spectroscopy, mass
spectrometry, and measurement of its optical rotation to confirm its structure and purity.

Metabolic Role and Signaling Implications
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2,5-Anhydro-D-mannitol, as a fructose analog, can enter metabolic pathways and influence
cellular signaling. It is known to be phosphorylated in the liver, leading to a decrease in
available ATP, which can trigger physiological responses such as an increase in food intake.[3]
[7] It also affects key enzymes in carbohydrate metabolism.[8]
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Metabolic fate and enzymatic influence.
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The Principle of Chiral Induction

The utility of 2,5-Anhydro-D-mannitol as a chiral building block lies in the principle of chiral
induction, where the existing stereocenters of the mannitol derivative dictate the
stereochemical outcome of subsequent reactions. The rigid furanose ring restricts
conformational flexibility, presenting a well-defined three-dimensional environment that directs
the approach of reagents to a specific face of the molecule.

Chiral Building Block
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Principle of chiral synthesis.

Conclusion

2,5-Anhydro-D-mannitol stands out as a powerful tool in the arsenal of the synthetic chemist.
Its origin from the chiral pool, coupled with its rigid and well-defined stereochemical
architecture, makes it an ideal starting material for the enantioselective synthesis of complex
and biologically important molecules. The ability to selectively functionalize its hydroxyl groups
allows for the introduction of diverse functionalities with a high degree of stereocontrol. As the
demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application
of chiral building blocks like 2,5-Anhydro-D-mannitol will undoubtedly play an increasingly
crucial role in the efficient and elegant construction of the medicines of the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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